1-Acetoacetyl-2-Methylpiperidine
Description
Significance of Piperidine (B6355638) Derivatives in Chemical Science
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry and materials science. researchgate.net Piperidine and its derivatives are not just simple organic compounds; they are integral structural motifs found in a vast array of pharmaceuticals and naturally occurring alkaloids. masterorganicchemistry.comlibretexts.org Their prevalence is so significant that piperidine-containing compounds are represented in more than twenty classes of pharmaceuticals. researchgate.netmasterorganicchemistry.com
The pharmacological versatility of piperidine derivatives is extensive, with compounds exhibiting activities such as analgesic, antiviral, antimicrobial, anticancer, and antihypertensive properties. acs.orgrsc.org For instance, derivatives like meperidine are used as painkillers, while others have been investigated as corrosion inhibitors and specialized solvents. rsc.org The ability of the piperidine scaffold to be readily modified allows chemists to fine-tune the steric and electronic properties of molecules, making it a privileged structure in drug design. researchgate.net The synthesis of these derivatives is a major focus of organic chemistry, with numerous methods developed for their creation, including the hydrogenation of pyridine (B92270) precursors. researchgate.net
Role of Acetoacetyl Motifs in Organic Synthesis and Biochemistry
The acetoacetyl group, characterized by a β-dicarbonyl structure, is a versatile functional group in both biochemistry and synthetic organic chemistry. Its significance is largely dictated by its ability to undergo keto-enol tautomerism. masterorganicchemistry.comlibretexts.org This equilibrium between the diketo form and the enol form allows the acetoacetyl moiety to act as either an electrophile at the carbonyl carbons or a nucleophile at the central carbon (in the enolate form). libretexts.org
The preference for the keto or enol tautomer is highly dependent on the substituents and the solvent. masterorganicchemistry.comacs.org For example, while simple ketones heavily favor the keto form, the equilibrium can shift towards the enol form in other β-dicarbonyl compounds, a process that can be catalyzed by acid or base. masterorganicchemistry.comlibretexts.org In acetoacetamide, a close structural analog to the acetoacetyl portion of the title compound, the diketo form is predominant in aqueous solution, but a significant portion of the enol tautomer exists in the gas phase. acs.org This dual reactivity makes the acetoacetyl group a valuable building block for synthesizing more complex molecules, particularly various heterocyclic systems.
In biochemistry, the acetoacetyl motif is central to major metabolic pathways in the form of acetoacetyl-coenzyme A (acetoacetyl-CoA). It serves as a crucial precursor in the mevalonate (B85504) pathway for the biosynthesis of cholesterol and other steroids. nih.govsigmaaldrich.com Furthermore, it is a key intermediate in the liver's production of ketone bodies, which are essential energy sources for various tissues during periods of fasting or low glucose availability. nih.gov
Research Trajectories for N-Acetoacetylpiperidine Frameworks
While specific research on 1-Acetoacetyl-2-Methylpiperidine is limited, with the compound being noted as a rare chemical for early discovery research, its structure suggests several potential research trajectories. nih.gov These trajectories are based on the known reactivity of the N-acetoacetyl amide functional group and the established biological importance of the piperidine scaffold.
A primary area of investigation would be in medicinal chemistry. The combination of the proven pharmacophore of piperidine with the versatile acetoacetyl group could lead to novel scaffolds for drug discovery. The acetoacetyl moiety can act as a hydrogen-bond donor and acceptor, and its central methylene (B1212753) group can be readily functionalized to create libraries of new compounds for biological screening.
Another significant research avenue lies in synthetic chemistry. The keto-enol tautomerism inherent to the acetoacetyl group within the N-acetoacetylpiperidine framework makes it an ideal precursor for the synthesis of complex heterocyclic systems. The enolate form can be reacted with various electrophiles, and the dicarbonyl nature of the keto form allows for condensation reactions with dinucleophiles to construct new rings.
Furthermore, the β-dicarbonyl unit is a classic chelating agent for metal ions. Research could be directed towards synthesizing and evaluating the coordination chemistry of this compound and related compounds. The resulting metal complexes could have applications in catalysis, materials science, or as imaging agents. The exploration of these potential applications hinges on future synthetic and characterization studies of this and related N-acetoacetylpiperidine frameworks.
Data Tables
Table 1: Compound Names Mentioned in this Article
| Compound Name | Molecular Formula | Key Role/Feature |
| This compound | C10H17NO2 | Subject of this article |
| Piperidine | C5H11N | Parent heterocyclic amine libretexts.org |
| 2-Methylpiperidine (B94953) | C6H13N | Substituted piperidine building block |
| Acetoacetyl-CoA | C25H41N7O18P3S | Key metabolic intermediate nih.gov |
| Acetoacetamide | C4H7NO2 | Structural analog for tautomerism studies acs.org |
| Acetoacetyl fluoride (B91410) | C4H5FO2 | Structural analog for tautomerism studies rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylpiperidin-1-yl)butane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-8-5-3-4-6-11(8)10(13)7-9(2)12/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNFIWRPCZDYNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Acetoacetyl 2 Methylpiperidine and Analogues
Direct Acylation Strategies for Piperidine (B6355638) Scaffolds
The most straightforward approach to synthesizing 1-Acetoacetyl-2-Methylpiperidine involves the N-acylation of 2-methylpiperidine (B94953). This method is contingent on the availability of the piperidine precursor and a suitable acetoacetylating agent.
The direct N-acylation of 2-methylpiperidine can be achieved using various reagents that introduce the acetoacetyl group. Common acetoacetylating agents include diketene (B1670635) and esters of acetoacetic acid, such as ethyl acetoacetate. The reaction typically proceeds by nucleophilic attack of the secondary amine of the piperidine ring on the electrophilic carbonyl carbon of the acetoacetylating reagent. The reaction conditions, such as solvent and temperature, are chosen to facilitate this transformation while minimizing side reactions.
Table 1: Representative Acylation Reactions of Amines
| Amine | Acylating Agent | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Primary/Secondary Amines | Acetonitrile (B52724) | Alumina (B75360), Continuous-Flow | N-acetylated amine | nih.gov |
While direct synthesis data for this compound is not extensively published, the acylation of various amines is a well-established process. nih.govacs.org For instance, a sustainable continuous-flow process has been developed for the N-acetylation of a range of amines using acetonitrile as the acetylating agent over an alumina catalyst. nih.gov This highlights the general applicability of N-acylation reactions.
To enhance the reactivity of the acetoacetyl group, activated derivatives of acetoacetic acid are often employed. The most common activated form is the acyl chloride, acetoacetyl chloride, which reacts readily with amines like 2-methylpiperidine, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct. acs.org
Alternatively, acetoacetic acid can be activated in situ using coupling reagents common in peptide synthesis. researchgate.net Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonium (B103445) salts can be used. researchgate.net The addition of auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can further accelerate the reaction and suppress side reactions. researchgate.net This methodology is highly versatile and widely used for forming amide bonds under mild conditions. researchgate.net
Multicomponent Reaction Approaches Incorporating Piperidine and Acetoacetyl Moieties
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like substituted piperidines in a single step from three or more starting materials. bas.bg These reactions are prized for their atom economy and operational simplicity. bas.bg Several MCRs have been developed for the synthesis of functionalized piperidines by combining components like 1,3-dicarbonyl compounds (which can include acetoacetic esters), aldehydes, and amines. bas.bg The use of various catalysts, including nano-crystalline solid acids like nano-sulfated zirconia, can promote these reactions under mild conditions, often at room temperature. bas.bg While a specific MCR for this compound is not explicitly detailed, the general strategy allows for the construction of highly substituted piperidine cores that could be further elaborated or directly incorporate the necessary functionalities. bas.bgnih.gov
Stereoselective Cyclization Methods for Piperidine Ring Construction
The 2-methylpiperidine core of the target molecule contains a stereocenter, making stereoselective synthesis a critical consideration. Methodologies that construct the piperidine ring from acyclic precursors allow for precise control over the resulting stereochemistry.
When synthesizing piperidines with multiple substituents, controlling the relative stereochemistry (diastereoselectivity) is essential. Various cyclization strategies have been developed to achieve this.
Hydrogenation of Substituted Pyridines: The catalytic hydrogenation of substituted pyridines is a common method to produce piperidines. The diastereoselectivity of this reduction can be influenced by the catalyst, solvent, and the nature of the substituents on the pyridine (B92270) ring. rsc.org For instance, the hydrogenation of dimethyl pyridines can lead to mixtures of cis and trans dimethyl piperidines, with the ratio depending on the reaction conditions. rsc.org
Radical Cyclization: A novel approach to 2,4,5-trisubstituted piperidines involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters. nih.govcardiff.ac.uk This method can produce the piperidine ring with high diastereoselectivity. nih.gov
Aza-Prins Cyclization: This method can be used to generate 2,4,6-trisubstituted piperidines with stereoselective control through the cyclization of an N-acyl iminium ion, which adopts a kinetically favorable chair conformation. usm.edu
Table 2: Diastereoselective Synthesis of Substituted Piperidines
| Starting Material | Method | Key Features | Product Diastereoselectivity | Reference |
|---|---|---|---|---|
| Substituted Pyridines | Catalytic Hydrogenation (PtO₂) | Reduction of aromatic ring | Mixture of cis/trans isomers, ratio varies | rsc.org |
| Acyclic β-enaminoesters | Intramolecular Corey–Chaykovsky | Generation of two or three new stereocenters | High diastereoselectivity for bicyclic lactams | nih.gov |
To produce a single enantiomer of this compound, the synthesis must employ an enantioselective strategy. This can be achieved by using a chiral starting material, a chiral auxiliary, or a chiral catalyst.
Asymmetric Hydrogenation: The enantioselective hydrogenation of 2-alkyl-N-benzylpyridinium salts is a powerful method for producing enantioenriched 2-alkyl piperidines. nih.gov The use of iridium catalysts with chiral phosphine-nitrogen (P,N) ligands, such as MeO-BoQPhos, has been shown to yield high enantiomeric ratios. nih.gov
Chiral Auxiliaries: Chiral auxiliaries can be used to direct the stereochemical outcome of a reaction. For example, the cyclodehydration of achiral aryl-δ-oxoacids with (R)-phenylglycinol as a chiral auxiliary can stereoselectively afford chiral non-racemic bicyclic lactams, which can then be converted to enantiomerically pure 2-arylpiperidines. rsc.org
Table 3: Enantioselective Synthesis of 2-Alkyl-Piperidines via Asymmetric Hydrogenation
| Substrate (N-Benzylpyridinium Salt) | Catalyst System | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|
| 2-Methylpyridinium salt | Ir-MeO-BoQPhos | 82:18 | nih.gov |
| 2-Propylpyridinium salt | Ir-MeO-BoQPhos | 88:12 | nih.gov |
| 2-Isopropylpyridinium salt | Ir-MeO-BoQPhos | 91:9 | nih.gov |
These stereoselective methods provide access to enantiomerically enriched 2-methylpiperidine, which is the essential chiral precursor for the synthesis of a specific enantiomer of this compound.
Compound Index
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-hydroxy-7-azabenzotriazole (HOAt) |
| 1-hydroxybenzotriazole (HOBt) |
| 2-Aminothiophene-3-carbonitrile |
| 2-methylpiperidine |
| 2-(Thiophen-2-yl)acetyl chloride |
| Acetoacetic acid |
| Acetoacetyl chloride |
| Acetonitrile |
| Dicyclohexylcarbodiimide (DCC) |
| Diketene |
| Ethyl acetoacetate |
| MeO-BoQPhos |
| N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide |
| (R)-phenylglycinol |
Chemoenzymatic Syntheses of Chiral Piperidine Structures
The demand for enantiomerically pure chiral piperidines, crucial components in many pharmaceuticals, has driven the development of sophisticated chemoenzymatic strategies. These methods combine the selectivity of enzymes with the practicality of chemical reactions to produce specific stereoisomers.
A notable chemoenzymatic approach involves the asymmetric dearomatization of activated pyridines to yield stereo-enriched 3- and 3,4-disubstituted piperidines. nih.gov This process utilizes a one-pot cascade reaction featuring an amine oxidase and an ene imine reductase. nih.gov The amine oxidase catalyzes the oxidation of N-substituted tetrahydropyridines to generate dihydropyridiniums, which are then stereoselectively reduced by an ene-imine reductase (EneIRED). nih.gov This method has been successfully applied to the synthesis of key intermediates for pharmaceuticals like the antipsychotic drugs Preclamol and OSU-6162, as well as the ovarian cancer therapeutic, Niraparib. nih.gov
Another powerful technique is the use of lipases for the kinetic resolution of piperidine precursors. For instance, lipase-catalyzed transesterification at low temperatures has been employed to resolve racemic nitro alcohols, which are versatile building blocks for various chiral compounds. nih.gov This method has proven effective for preparing both enantiomers of 2-methyl-2-nitrobut-3-en-1-ol with high enantiomeric excess. nih.gov
Transaminases also play a pivotal role in the chemoenzymatic synthesis of chiral piperidines. A concise, three-step total synthesis of isosolenopsin, a piperidine alkaloid, was achieved using a ω-transaminase-catalyzed regioselective monoamination of pentadecane-2,6-dione as the key step. researchgate.net
The versatility of chemoenzymatic synthesis is further highlighted by the use of immobilized enzymes in flow reactors. This approach allows for continuous production and easier product isolation. A notable example is the synthesis of the antihypertensive drug captopril, which involves a biocatalyzed regio- and stereoselective oxidation of a prochiral diol using immobilized whole cells of Acetobacter aceti. nih.govresearchgate.net
| Enzyme Class | Reaction Type | Substrate Example | Product Example | Key Advantages |
| Amine Oxidase / Ene Imine Reductase | Asymmetric Dearomatization | N-substituted tetrahydropyridines | Stereo-defined 3- and 3,4-substituted piperidines | High stereoselectivity, one-pot cascade |
| Lipase | Kinetic Resolution (Transesterification) | (±)-2-Methyl-2-nitrobut-3-en-1-ol | Enantiopure (R)- and (S)-2-methyl-2-nitrobut-3-en-1-ol | High enantiomeric excess, access to both enantiomers |
| ω-Transaminase | Regioselective Monoamination | Pentadecane-2,6-dione | Isosolenopsin precursor | High regioselectivity |
| Alcohol Dehydrogenase | Asymmetric Transfer Hydrogenation | Prochiral carbonyl derivatives | Chiral (R)-alcohols | High pharmaceutical relevance of products |
Sustainable and Green Chemistry Protocols in Piperidine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of piperidine derivatives to minimize environmental impact and enhance safety. These protocols focus on the use of greener solvents, alternative reagents, and more efficient reaction conditions.
A significant advancement in green piperidine synthesis is the use of deep eutectic solvents (DES). For example, a DES composed of glucose and choline (B1196258) chloride has been utilized as an environmentally benign medium for the preparation of 2,6-diaryl piperidin-4-ones, achieving good to excellent yields. researchgate.net Similarly, a glucose-urea DES has been employed for the synthesis of 2,6-bis(2/4-hydroxyphenyl) piperidin-4-one derivatives, offering a truly green solvent system that avoids harmful organic pollutants. researchgate.net
The replacement of hazardous reagents is another cornerstone of green piperidine synthesis. For instance, 4-methylpiperidine (B120128) is being investigated as a less hazardous alternative to piperidine for the removal of the Fmoc protecting group in solid-phase peptide synthesis (SPPS), a process often involving piperidine-containing structures. advancedchemtech.com The use of 20% 4-methylpiperidine in DMF has been shown to be as effective as piperidine, with the added benefit of reducing hazardous waste and solvent consumption by up to 60%. advancedchemtech.com
Continuous flow chemistry is also emerging as a sustainable technique for piperidine synthesis. organic-chemistry.org Flow reactors offer precise control over reaction parameters, leading to higher yields, reduced reaction times, and minimized waste generation compared to traditional batch processes. advancedchemtech.com This methodology has been successfully applied to the synthesis of various piperidine derivatives, including enantioenriched α-substituted piperidines. organic-chemistry.org
Furthermore, the development of catalytic systems based on earth-abundant and non-toxic metals is a key area of research. Iron-catalyzed reactions, for instance, have been used for the eco-friendly and highly diastereoselective synthesis of substituted cis-2,6-piperidines. organic-chemistry.org Additionally, a new green production method for 2-aminomethylpiperidine has been developed using a Pt/γ-Al2O3 catalyst for the selective hydrogenolysis of bio-renewable 2,5-bis(aminomethyl)furan, achieving a yield of 72.0%. rsc.org
| Green Chemistry Approach | Specific Example | Key Advantages |
| Green Solvents | Use of Deep Eutectic Solvents (e.g., Glucose/Choline Chloride, Glucose/Urea) for piperidin-4-one synthesis. researchgate.net | Environmentally benign, avoids volatile organic compounds, high yields. researchgate.net |
| Alternative Reagents | Replacement of piperidine with 4-methylpiperidine in solid-phase peptide synthesis. advancedchemtech.com | Reduced hazardous waste, lower toxicity, comparable efficiency. advancedchemtech.com |
| Process Intensification | Continuous flow synthesis of α-substituted piperidines. organic-chemistry.org | Precise reaction control, higher yields, reduced waste, improved safety. advancedchemtech.comorganic-chemistry.org |
| Sustainable Catalysis | Iron-catalyzed synthesis of cis-2,6-piperidines. organic-chemistry.org | Use of earth-abundant and low-toxicity metal, high diastereoselectivity. organic-chemistry.org |
| Renewable Feedstocks | Synthesis of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan. rsc.org | Utilization of sustainable starting materials, reduced reliance on fossil fuels. rsc.org |
Chemical Reactivity and Transformational Chemistry of 1 Acetoacetyl 2 Methylpiperidine
Reactivity Profiles of the Acetoacetyl Moiety
The acetoacetyl group, a β-ketoamide system, is a versatile functional group possessing multiple reactive sites. Its reactivity is characterized by the electrophilic nature of the carbonyl carbons, the nucleophilicity of the enolate form, and the potential for various cyclization and rearrangement reactions.
Electrophilic and Nucleophilic Character of the Keto Group
The acetoacetyl moiety in 1-Acetoacetyl-2-Methylpiperidine features two carbonyl groups, each presenting an electrophilic carbon atom susceptible to nucleophilic attack. chim.lusaskoer.ca The carbon of the ketone carbonyl is a primary site for nucleophilic addition reactions. saskoer.ca In an acidic medium, the carbonyl oxygen can be protonated, which enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. chim.lu
Conversely, in the presence of a strong base, the α-carbon (the carbon between the two carbonyl groups) can be deprotonated to form an enolate. chim.lu This enolate is a potent nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atoms of the carbonyl groups. This nucleophilic character allows the α-carbon to participate in reactions with various electrophiles. chim.itmasterorganicchemistry.com The dual electrophilic and nucleophilic nature of the acetoacetyl group makes it a valuable synthon in organic synthesis. chim.it
Enolization and Tautomerism of the β-Ketoamide System
The β-ketoamide functionality of this compound exists in a dynamic equilibrium between its keto and enol tautomeric forms. masterorganicchemistry.com This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. masterorganicchemistry.comoregonstate.edu The equilibrium position is influenced by several factors, including the solvent, temperature, and the presence of substituents. masterorganicchemistry.comyoutube.com
The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the amide carbonyl oxygen. youtube.com This internal hydrogen bonding creates a stable six-membered ring-like structure. The stability of the enol tautomer can also be influenced by conjugation. masterorganicchemistry.comyoutube.com Studies on similar β-ketoamides have shown that the enol form can be the predominant species in certain conditions. nih.gov For instance, in the gas phase, the enol form of acetoacetyl fluoride (B91410) is significantly more dominant than the keto form. rsc.org
The interconversion between the keto and enol forms can be catalyzed by both acids and bases. masterorganicchemistry.comyoutube.com In an acid-catalyzed mechanism, the carbonyl oxygen is protonated, followed by deprotonation of the α-carbon to yield the enol. masterorganicchemistry.com In a base-catalyzed mechanism, the α-carbon is first deprotonated to form an enolate, which is then protonated on the oxygen to give the enol. youtube.com
| Tautomer | Key Structural Feature | Factors Favoring this Form |
| Keto Form | Contains two distinct carbonyl groups (C=O). | Generally favored at equilibrium in many cases. masterorganicchemistry.com |
| Enol Form | Contains a carbon-carbon double bond (C=C) and a hydroxyl group (OH). | Intramolecular hydrogen bonding, conjugation, aromaticity. masterorganicchemistry.comyoutube.com |
Cyclization and Rearrangement Pathways Involving the Acetoacetyl Functionality
The acetoacetyl group can participate in a variety of cyclization and rearrangement reactions, leading to the formation of diverse heterocyclic structures. These transformations often exploit the multiple reactive sites within the moiety. For example, β-ketoamides are known precursors for the synthesis of various heterocycles. chim.it
One common reaction is intramolecular cyclization. Depending on the reaction conditions and the presence of other functional groups, the acetoacetyl moiety can undergo cyclization to form different ring systems. For instance, the aza-Prins cyclization is a known method for constructing piperidine (B6355638) rings from homoallylic amines and aldehydes. nih.gov While not a direct reaction of the acetoacetyl group itself, it highlights the utility of related functionalities in forming cyclic structures.
Rearrangement reactions of the acetoacetyl group can also occur. For example, the acetoacetyl group is a key intermediate in the mevalonate (B85504) pathway for cholesterol biosynthesis, where it is converted to HMG-CoA. wikipedia.orgscientificsights.com While this is a biological pathway, it demonstrates the inherent reactivity of the acetoacetyl-CoA, a related thioester, to undergo further transformations. wikipedia.org
Reactivity of the Piperidine Nitrogen and Ring System
N-Substituent Transformations and Derivatization Reactions
The nitrogen atom of the piperidine ring is a nucleophile and can participate in various reactions. Although the nitrogen in this compound is part of an amide, which reduces its basicity and nucleophilicity compared to a free amine, it can still undergo certain transformations.
Derivatization of the piperidine ring system is a common strategy in medicinal chemistry and organic synthesis. nih.gov For example, N-alkylation of piperidines is a well-established reaction, typically carried out using an alkyl halide in the presence of a base. researchgate.net While the amide nitrogen in the target molecule is less reactive, derivatization at other positions of the piperidine ring or transformations involving the entire ring system are possible. For instance, reactions can lead to ring contraction or the formation of bicyclic structures under specific conditions. rsc.org Furthermore, various derivatization agents can be used to modify the piperidine moiety to enhance its analytical detection, for example, in mass spectrometry. nih.gov
Role as a Lewis Base or Organocatalyst in Chemical Reactions
The lone pair of electrons on the nitrogen atom of the piperidine ring allows it to function as a Lewis base, capable of donating this electron pair to a Lewis acid. rsc.org Although the amide linkage in this compound diminishes this basicity, the potential for Lewis base activity remains.
Stereochemical Dynamics in Chemical Transformations
The stereochemistry of this compound is a critical determinant of its chemical behavior. The presence of a chiral center at the 2-position of the piperidine ring, coupled with the conformational flexibility of the ring and the rotational freedom of the acetoacetyl group, creates a complex stereodynamic system that governs the outcomes of its chemical transformations.
Influence of Chirality on Reaction Outcomes
The chirality originating from the C2-methyl group on the piperidine ring fundamentally influences the stereochemical course of reactions involving this compound. This single stereocenter can dictate the facial selectivity of approaching reagents, leading to the preferential formation of one diastereomer over another. In the absence of external chiral catalysts, the inherent chirality of the molecule provides a basis for substrate-controlled diastereoselective transformations.
For reactions at the β-keto group of the acetoacetyl moiety, such as reductions or aldol (B89426) additions, the chiral environment established by the 2-methylpiperidine (B94953) fragment can lead to asymmetric induction. The piperidine ring, in its preferred conformation, and the C2-methyl group create a sterically and electronically differentiated space around the reactive centers. Reagents will preferentially approach from the less hindered face, resulting in a diastereomeric excess of the product. The degree of this stereocontrol is dependent on the specific reaction conditions, including the nature of the reagent, solvent, and temperature, which can all affect the conformational equilibrium of the substrate.
While specific studies on the asymmetric reactions of this compound are not extensively documented, the principles of asymmetric synthesis suggest that the chiral piperidine moiety would serve as a valuable internal chiral auxiliary. For instance, in the reduction of the ketone in the acetoacetyl group, the hydride would be delivered preferentially to one of the two diastereotopic faces of the carbonyl group, leading to a corresponding excess of one diastereomer of the resulting β-hydroxy amide.
Conformational Analysis and its Impact on Reaction Stereochemistry
The conformational preferences of the 2-methylpiperidine ring are a key factor in determining the stereochemical outcome of its reactions. In N-acylpiperidines, a phenomenon known as pseudoallylic strain plays a crucial role in dictating the orientation of the substituent at the 2-position. nih.gov This strain arises from the interaction between the 2-substituent and the acyl group, which has partial double-bond character due to conjugation with the nitrogen lone pair. nih.gov
For N-acylpiperidines with a substituent at the 2-position, the axial orientation of this substituent is generally favored over the equatorial one. nih.gov This preference is driven by the minimization of pseudoallylic strain. nih.gov In the case of a structurally similar compound, 1-(2-methyl-1-piperidyl)ethanone, the conformer with the axial 2-methyl group is favored by a significant energy difference (ΔG of -3.2 kcal/mol) over the equatorial conformer. nih.gov This strong conformational preference means that at equilibrium, the majority of this compound molecules will exist in a state where the methyl group occupies an axial position.
This defined conformational bias has profound implications for reaction stereochemistry. With the 2-methyl group predominantly in the axial position, the two faces of the piperidine ring and the appended acetoacetyl group are unequally shielded. This directs the trajectory of incoming reagents, leading to predictable stereoselective outcomes.
Furthermore, for N-acylpiperidines, two conformers can exist based on the rotation around the C-N bond, described as cis or trans with respect to the orientation of the 2-substituent and the carbonyl oxygen. nih.gov The energy difference between these cis and trans conformers in the favored axial configuration is generally small. nih.gov However, the interplay between the axial preference of the 2-methyl group and the rotational position of the acetoacetyl group will ultimately define the three-dimensional space around the reactive sites and thus control the stereoselectivity of any chemical transformation. The less favorable twist-boat conformation is also a possibility but is generally higher in energy by about 1.5 kcal/mol compared to the chair conformation. nih.gov
Table of Conformational Energy Differences for Related N-Acylpiperidines
| Compound | Conformation of 2-Methyl Group | Relative Free Energy (ΔG, kcal/mol) | Reference |
| 1-(2-methyl-1-piperidyl)ethanone | Axial | -3.2 | nih.gov |
| 1-(2-methyl-1-piperidyl)ethanone | Equatorial | 0 | nih.gov |
| N,2-dimethylpiperidine-1-carboxamide | Axial | -2.1 | nih.gov |
| N,2-dimethylpiperidine-1-carboxamide | Equatorial | 0 | nih.gov |
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment
Spectroscopic Techniques for Comprehensive Characterization
Spectroscopic methods are indispensable for elucidating the molecular architecture of 1-Acetoacetyl-2-Methylpiperidine, offering insights into its atomic connectivity and the nature of its functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound.
¹H NMR: The proton NMR spectrum of this compound is expected to show a series of signals corresponding to the protons of the 2-methylpiperidine (B94953) ring and the acetoacetyl group. The methyl group on the piperidine (B6355638) ring would likely appear as a doublet, coupled to the adjacent methine proton. The protons of the piperidine ring would exhibit complex splitting patterns due to their diastereotopic nature. The methylene (B1212753) and methyl protons of the acetoacetyl group would present as singlets in a 2:3 ratio, respectively, although restricted rotation around the amide bond could lead to broadening or splitting of these signals.
¹³C NMR: The carbon-13 NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals are expected for the methyl, methylene, and methine carbons of the 2-methylpiperidine ring, as well as for the carbonyl, methylene, and methyl carbons of the acetoacetyl group. The chemical shifts of the carbonyl carbons will be particularly informative in confirming the presence of the ketone and amide functionalities.
2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals. COSY spectra would reveal the coupling relationships between protons, helping to trace the connectivity within the piperidine ring. HSQC spectra would correlate each proton signal with its directly attached carbon atom.
NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to investigate the through-space proximity of protons. This is particularly useful for determining the stereochemistry of the 2-methylpiperidine ring and the preferred conformation around the amide bond. For instance, NOE correlations between the protons of the methyl group and specific protons on the piperidine ring can help establish their relative orientation.
A related compound, 1-acetylpiperidine (B1204225), shows characteristic NMR signals that can be used as a reference. For 1-acetylpiperidine, the proton NMR spectrum in CDCl₃ shows signals at approximately δ 3.5 (t, 2H), 2.1 (s, 3H), and 1.6 (m, 6H) ppm. The carbon-13 spectrum exhibits signals at approximately δ 169.4 (C=O), 46.0 (CH₂), 26.0 (CH₂), 24.5 (CH₂), and 21.4 (CH₃) ppm. For 2-methylpiperidine, characteristic ¹H NMR signals appear for the methyl group and the ring protons, and ¹³C NMR shows distinct signals for the different carbons in the ring. nih.govchemicalbook.comchemicalbook.comnih.gov
| Predicted ¹H NMR Data for this compound |
| Proton |
| Methyl protons (on piperidine) |
| Piperidine ring protons |
| Methylene protons (acetoacetyl) |
| Methyl protons (acetoacetyl) |
| Predicted ¹³C NMR Data for this compound |
| Carbon |
| Methyl carbon (on piperidine) |
| Piperidine ring carbons |
| Methylene carbon (acetoacetyl) |
| Ketone carbonyl carbon |
| Amide carbonyl carbon |
| Methyl carbon (acetoacetyl) |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum is expected to show strong absorption bands characteristic of the amide and ketone carbonyl groups. The C=O stretching vibration for the amide is typically observed in the range of 1630-1680 cm⁻¹, while the ketone C=O stretch appears at a higher frequency, around 1700-1725 cm⁻¹. Additionally, C-H stretching and bending vibrations for the aliphatic methyl and methylene groups will be present in the regions of 2850-3000 cm⁻¹ and 1375-1470 cm⁻¹, respectively. The absence of an N-H stretching band around 3300 cm⁻¹ would confirm the tertiary nature of the amide. The IR spectrum of 1-acetylpiperidine shows a strong carbonyl absorption around 1640 cm⁻¹. nih.govdocbrown.info
| Predicted IR Absorption Bands for this compound |
| Functional Group |
| Amide C=O stretch |
| Ketone C=O stretch |
| C-H stretch (aliphatic) |
| C-H bend (aliphatic) |
Mass spectrometry (MS) provides valuable information about the molecular weight and fragmentation pattern of this compound, further confirming its structure. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₀H₁₇NO₂). Common fragmentation pathways would likely involve the cleavage of the acetoacetyl group and fragmentation of the piperidine ring. Key fragment ions would be expected from the loss of the acetyl group (CH₃CO), the entire acetoacetyl group, and the characteristic fragmentation of the 2-methylpiperidine ring, such as the loss of the methyl group. For example, the mass spectrum of 2-methylpiperidine shows a prominent base peak at m/z 84, resulting from the loss of a methyl radical. nih.govnist.gov
| Predicted Key Mass Spectrometry Fragments for this compound |
| Fragment |
| [M]⁺ |
| [M - CH₃]⁺ |
| [M - COCH₃]⁺ |
| [M - CH₂COCH₃]⁺ |
| [C₆H₁₂N]⁺ (2-methylpiperidine cation) |
Chromatographic Separation and Purity Determination Methods
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any starting materials, byproducts, or isomers.
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for analyzing the purity of this compound.
Gas Chromatography (GC): Due to its expected volatility, this compound can be analyzed by GC, likely coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (GC-MS) for identification. The retention time of the compound on a given column under specific conditions serves as an identifying characteristic. The purity can be determined by measuring the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram. The NIST Chemistry WebBook provides Kovats retention indices for related compounds like 2-methylpiperidine on various GC columns. nist.govnist.govunl.edu
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment, especially for compounds that may not be sufficiently volatile or thermally stable for GC. unipi.it A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for analyzing this compound. The purity is determined by UV detection, typically at a wavelength where the carbonyl groups absorb, such as around 210-230 nm. The percentage purity is calculated from the relative peak area.
| Chromatographic Methods for Purity Assessment |
| Technique |
| Gas Chromatography (GC-FID) |
| Gas Chromatography-Mass Spectrometry (GC-MS) |
| High-Performance Liquid Chromatography (HPLC-UV) |
Since 2-methylpiperidine is a chiral molecule, this compound will exist as a pair of enantiomers, (R)-1-acetoacetyl-2-methylpiperidine and (S)-1-acetoacetyl-2-methylpiperidine. Chiral chromatography is essential for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. nih.gov
X-ray Crystallography for Solid-State Structural Information
X-ray crystallography is a premier analytical technique for determining the precise arrangement of atoms within a crystalline solid. The method relies on the diffraction of an X-ray beam by the ordered lattice of atoms in a single crystal. By analyzing the pattern of diffracted X-rays, scientists can construct a three-dimensional electron density map of the molecule, revealing detailed information about its atomic and molecular structure.
The successful application of single-crystal X-ray diffraction provides a wealth of structural data, including bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. northwestern.edu Furthermore, this technique elucidates the packing of molecules within the crystal lattice and reveals intermolecular interactions such as hydrogen bonding. northwestern.edu For a molecule like this compound, this would definitively establish the stereochemistry at the chiral center in the piperidine ring and the conformational preferences of the acetoacetyl group.
While specific experimental crystallographic data for this compound are not publicly available, a hypothetical dataset is presented below to illustrate the typical parameters obtained from such an analysis.
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C10H17NO2 |
| Formula Weight | 183.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1054.3 |
| Z (molecules/unit cell) | 4 |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. wikipedia.org For organic compounds, this typically involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen oxides) are quantitatively measured. universallab.orgazom.com From these measurements, the empirical formula of the compound can be determined, and when combined with molecular weight data, the molecular formula can be confirmed.
This technique serves as a crucial checkpoint for verifying the stoichiometric purity of a newly synthesized compound. By comparing the experimentally determined elemental composition with the theoretically calculated values based on the expected molecular formula, the purity and identity of the substance can be corroborated. wikipedia.org A close agreement between the experimental and theoretical values, typically within a narrow margin of ±0.4%, is a widely accepted criterion for purity.
For this compound, with the molecular formula C₁₀H₁₇NO₂, the theoretical elemental composition can be calculated as follows:
| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Theoretical Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 10 | 120.11 | 65.54 |
| Hydrogen (H) | 1.008 | 17 | 17.136 | 9.35 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.65 |
| Oxygen (O) | 15.999 | 2 | 31.998 | 17.46 |
| Total | 183.251 | 100.00 |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations of Electronic Structure and Energetics
Key electronic properties that can be calculated include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For piperidine (B6355638) derivatives, the HOMO-LUMO gap can influence their ability to participate in chemical reactions. tandfonline.com
Furthermore, quantum chemical calculations can determine various energetic properties. These include the molecule's total energy, heat of formation, and dipole moment. The dipole moment provides insight into the molecule's polarity, which is a key factor in its solubility and intermolecular interactions. By mapping the electrostatic potential (MEP) onto the electron density surface, regions of positive and negative charge can be visualized, identifying potential sites for electrophilic and nucleophilic attack. tandfonline.com
Illustrative Data Table: Calculated Electronic Properties of 1-Acetoacetyl-2-Methylpiperidine
| Property | Calculated Value (Illustrative) | Method/Basis Set (Illustrative) |
| Total Energy | -552.7 Hartree | B3LYP/6-31G(d) |
| HOMO Energy | -6.8 eV | B3LYP/6-31G(d) |
| LUMO Energy | -0.5 eV | B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 6.3 eV | B3LYP/6-31G(d) |
| Dipole Moment | 3.5 Debye | B3LYP/6-31G(d) |
Note: The values in this table are illustrative and represent typical data that could be obtained from DFT calculations for a molecule of this nature.
Mechanistic Investigations of Reaction Pathways through Computational Modeling
Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, which involves the acylation of 2-methylpiperidine (B94953), computational methods can be employed to map out the entire reaction pathway. This includes identifying the structures of reactants, transition states, intermediates, and products.
By calculating the energies of these species, a potential energy surface for the reaction can be constructed. The height of the energy barrier at the transition state determines the reaction rate. Computational studies can compare different possible mechanistic pathways, such as a direct nucleophilic attack of the amine on the acylating agent versus a base-catalyzed mechanism, to determine the most favorable route. For the aminolysis of esters, cyclic transition states have been proposed and can be investigated computationally. rsc.org
These mechanistic studies can also shed light on the stereoselectivity of the reaction, which is particularly relevant for this compound due to the chiral center at the 2-position of the piperidine ring. By modeling the transition states leading to different stereoisomers, the origins of any observed stereochemical preference can be understood.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Quantum chemical calculations can be used to predict various spectroscopic parameters with a high degree of accuracy, aiding in the structural characterization of molecules. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra can be particularly useful.
The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.govrsc.org By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted and compared with experimental data to confirm the proposed structure. nih.gov This can be especially helpful in assigning specific resonances to individual atoms within the molecule.
Similarly, the vibrational frequencies of the molecule can be calculated. researchgate.netarxiv.org These frequencies correspond to the peaks observed in an IR spectrum. The calculated IR spectrum can be compared to the experimental spectrum to identify characteristic functional groups, such as the carbonyl groups in the acetoacetyl moiety and the C-N bond of the piperidine ring. The effect of the ring size and substitution on the carbonyl stretching frequency in cyclic ketones has been a subject of such computational studies. worldscientific.comresearchgate.net
Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data for this compound
| Parameter | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |
| ¹³C NMR (C=O, ketone) | 205 ppm | 206 ppm |
| ¹³C NMR (C=O, amide) | 170 ppm | 171 ppm |
| ¹H NMR (CH₃, methyl) | 1.2 ppm | 1.1 ppm |
| IR Freq. (C=O, ketone) | 1715 cm⁻¹ | 1718 cm⁻¹ |
| IR Freq. (C=O, amide) | 1640 cm⁻¹ | 1645 cm⁻¹ |
Note: The values in this table are for illustrative purposes to demonstrate the potential correlation between predicted and experimental data.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. The piperidine ring can exist in different chair and boat conformations, and the acetoacetyl side chain has multiple rotatable bonds. MD simulations can reveal the preferred conformations of the molecule and the energy barriers between them. researchgate.netrsc.org
Furthermore, MD simulations can be used to investigate the effects of solvents on the molecule's conformation and dynamics. researchgate.netupc.edu By simulating the molecule in a box of explicit solvent molecules (e.g., water, chloroform), the influence of the solvent on the conformational equilibrium can be assessed. These simulations can also provide insights into the solvation free energy, which is a key determinant of the molecule's solubility.
The stability of different conformers and their interactions with the surrounding solvent molecules can be analyzed through various parameters calculated from the MD trajectory, such as root-mean-square deviation (RMSD), radial distribution functions, and hydrogen bonding analysis. researchgate.net
In Silico Design and Virtual Screening of Piperidine-Based Compounds
The piperidine scaffold is a common feature in many biologically active compounds and approved drugs. tandfonline.comnih.gov Computational techniques such as in silico design and virtual screening are widely used to discover new piperidine-based compounds with desired biological activities. nih.govnih.govrsc.orgresearchgate.netresearchgate.netbionity.com
Starting with the structure of this compound, new derivatives can be designed by adding or modifying functional groups. These virtual compounds can then be evaluated for their potential to bind to a specific biological target, such as an enzyme or a receptor, using molecular docking simulations. tandfonline.com Docking programs predict the binding mode and affinity of a small molecule to a protein, allowing for the rapid screening of large libraries of virtual compounds. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies can also be performed on a series of piperidine derivatives to build mathematical models that correlate their chemical structures with their biological activities. nih.govresearchgate.net These models can then be used to predict the activity of new, untested compounds, guiding the design of more potent and selective molecules. mdpi.com
Biochemical and Biological Research Perspectives Mechanistic and Structure Activity Relationship Investigations
Exploration of Molecular Recognition and Interactions with Biological Macromolecules
The interaction of small molecules with biological macromolecules is the cornerstone of their pharmacological effects. For a compound like 1-Acetoacetyl-2-methylpiperidine, understanding these interactions involves exploring how its structural features might be recognized by proteins, such as enzymes and receptors.
Ligand-Protein Binding Mechanisms
The binding of a ligand to a protein is a highly specific process driven by a variety of non-covalent interactions. For N-acetoacetylated piperidine (B6355638) derivatives, the key structural components—the piperidine ring, the acetoacetyl group, and any substituents—all play a role in molecular recognition.
The piperidine ring , a saturated six-membered heterocycle, can adopt various conformations (chair, boat, twist-boat), with the chair conformation being the most stable. The orientation of substituents on the ring (axial vs. equatorial) can significantly impact binding affinity and selectivity. The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor, forming crucial interactions with amino acid residues in a protein's binding pocket.
The acetoacetyl group (-COCH2COCH3) offers multiple points for interaction. The two carbonyl groups can act as hydrogen bond acceptors, while the methylene (B1212753) group situated between them can exhibit some acidic character and participate in hydrogen bonding or other electrostatic interactions. The terminal methyl group can engage in hydrophobic or van der Waals interactions.
The 2-methyl group on the piperidine ring of this compound introduces a stereocenter and a hydrophobic moiety. This can influence the compound's preferred conformation and its steric and hydrophobic interactions within a binding site, potentially enhancing binding affinity or selectivity for a particular target.
Investigation of Enzyme Inhibition Mechanisms
Piperidine derivatives have been investigated as inhibitors of various enzymes. While specific data for this compound is lacking, we can infer potential inhibitory activities based on the functionalities present in the molecule.
Acetylcholinesterase (AChE): AChE is a key enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. The piperidine moiety is a common feature in many known AChE inhibitors. The nitrogen atom of the piperidine ring can interact with the peripheral anionic site (PAS) or the catalytic anionic site (CAS) of the enzyme. The acetoacetyl group could potentially interact with residues in the catalytic gorge of AChE.
1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA): This enzyme is involved in the biosynthesis of menaquinone (vitamin K2) in bacteria. While there is no direct evidence of this compound inhibiting MenA, compounds with similar functionalities could potentially interfere with the binding of the natural substrates, 1,4-dihydroxy-2-naphthoate or the isoprenyl pyrophosphate. The hydrophobic nature of the piperidine ring and the acetoacetyl group might allow it to occupy the isoprenyl binding site.
Structure-Activity Relationship (SAR) Studies for Piperidine-Containing Chemotypes
SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For piperidine derivatives, extensive SAR studies have been conducted, providing a framework for predicting the biological profile of new analogs.
Elucidation of Structural Features Governing Molecular Recognition
The biological activity of piperidine-containing compounds is highly dependent on the nature, position, and stereochemistry of substituents on the piperidine ring.
Nature of Substituents: The introduction of functional groups that can participate in hydrogen bonding, electrostatic interactions, or hydrophobic interactions can significantly modulate biological activity. For instance, the acetoacetyl group in this compound provides hydrogen bond acceptors that are crucial for binding to many biological targets.
Position of Substituents: The substitution pattern on the piperidine ring dictates the spatial arrangement of the functional groups, which must be complementary to the topology of the target's binding site for effective interaction. The presence of the methyl group at the 2-position of the piperidine ring in this compound will influence its rotational freedom and conformational preferences compared to an unsubstituted piperidine.
Stereochemical Influence on Biological Interactions
The presence of a chiral center, such as the C2-carbon in this compound due to the methyl substituent, means the compound can exist as a pair of enantiomers (R and S). It is well-established that different enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even toxicities. This is because biological macromolecules, being chiral themselves, can differentiate between the enantiomers, leading to stereoselective binding. The specific stereochemistry of the 2-methyl group would be a critical determinant of how the molecule fits into a chiral binding site, affecting its molecular recognition and subsequent biological effect.
Mechanistic Elucidation of Biosynthetic Pathways Involving Acetoacetyl Precursors
In nature, acetoacetyl-CoA is a key building block in the biosynthesis of a vast array of natural products, including steroids, terpenoids, and some alkaloids. The acetoacetyl moiety is typically derived from the condensation of two acetyl-CoA units.
While the specific biosynthetic pathway for this compound is not documented, one can speculate on a plausible route. The piperidine ring itself is often derived from the amino acid lysine (B10760008) in many alkaloid biosynthetic pathways. It is conceivable that a 2-methylpiperidine (B94953) precursor, formed from a modified lysine or another amino acid, could be acetoacetylated by an N-acetyltransferase enzyme using acetoacetyl-CoA as the acyl donor. Elucidating the specific enzymes and intermediates in such a pathway would require dedicated biochemical investigation.
Polyketide Synthase Pathways and Alkaloid Biosynthesis (e.g., coniine, 2-methylpiperidine)
Polyketide synthases (PKSs) are a family of multi-domain enzymes that biosynthesize a wide array of natural products from simple acyl-CoA precursors. The biosynthesis of the toxic piperidine alkaloid coniine in poison hemlock (Conium maculatum) serves as a classic example of a PKS-like pathway that utilizes acetoacetyl-CoA as a starter unit.
The biosynthesis of coniine is initiated by a polyketide synthase-like enzyme that catalyzes the condensation of an acetoacetyl-CoA molecule with three molecules of malonyl-CoA. This process results in the formation of a linear polyketide chain, which then undergoes a series of cyclization, reduction, and transamination reactions to yield the characteristic 2-propylpiperidine (B147437) ring of coniine.
Given this pathway, this compound can be conceptualized as a structural analog or a potential intermediate in similar biosynthetic routes. The 2-methylpiperidine core is a known heterocyclic scaffold found in various natural products. The acetoacetyl group attached to the piperidine nitrogen represents a plausible, albeit not directly observed in major pathways, acylation product.
In a hypothetical biosynthetic scenario leading to a modified piperidine alkaloid, a 2-methylpiperidine ring could be formed first and subsequently acylated with an acetoacetyl group. Alternatively, this compound could be an intermediate that undergoes further enzymatic modifications, such as reduction of the ketone group or chain extension.
| Step | Intermediate | Key Transformation |
|---|---|---|
| 1 | Acetoacetyl-CoA | Starter unit for polyketide chain assembly. |
| 2 | 3,5,7-trioxo-octanoyl-CoA | Chain elongation via condensation with malonyl-CoA. |
| 3 | 5-oxo-octanal | Reduction and decarboxylation. |
| 4 | γ-coniceine | Cyclization via transamination. |
| 5 | Coniine | Reduction of the imine. |
Role of Acetoacetyl-CoA in Metabolic Cycles (e.g., terpenoid biosynthesis)
Acetoacetyl-CoA is a pivotal metabolite at the crossroads of several major metabolic pathways, including fatty acid metabolism and the biosynthesis of terpenoids (isoprenoids). Terpenoids are a vast and diverse class of natural products synthesized from the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).
In the mevalonate (B85504) (MVA) pathway, which is a primary route for terpenoid biosynthesis in eukaryotes, archaea, and some bacteria, the synthesis of IPP and DMAPP begins with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA. guidechem.com This reaction is catalyzed by the enzyme acetoacetyl-CoA thiolase. Subsequently, another acetyl-CoA molecule is added to acetoacetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), a key committed step in the pathway.
The central role of acetoacetyl-CoA in this pathway underscores its importance in cellular metabolism. guidechem.com The flux through the MVA pathway is tightly regulated, and the availability of acetoacetyl-CoA can be a determining factor. While there is no direct evidence of this compound's involvement in terpenoid biosynthesis, its structure, containing the acetoacetyl moiety, suggests potential interactions. For instance, as a synthetic analog, it could potentially modulate the activity of enzymes in the MVA pathway that recognize acetoacetyl-CoA as a substrate, such as HMG-CoA synthase.
| Step | Reactants | Product | Enzyme |
|---|---|---|---|
| 1 | 2 x Acetyl-CoA | Acetoacetyl-CoA | Acetoacetyl-CoA thiolase |
| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA | HMG-CoA synthase |
| 3 | HMG-CoA + 2 NADPH | Mevalonate | HMG-CoA reductase |
| 4 | Mevalonate + ATP | Mevalonate-5-phosphate | Mevalonate kinase |
| 5 | Mevalonate-5-phosphate + ATP | Mevalonate-5-pyrophosphate | Phosphomevalonate kinase |
| 6 | Mevalonate-5-pyrophosphate + ATP | Isopentenyl pyrophosphate (IPP) | Mevalonate pyrophosphate decarboxylase |
Derivatives and Analogues: Academic Research and Synthetic Utility
Systematic Modification of the Piperidine (B6355638) Ring System
The piperidine ring, a common motif in medicinal chemistry, offers multiple avenues for structural modification. nih.gov Research in this area has largely concentrated on altering the substitution pattern and exploring the impact of heteroatom incorporation and changes in ring size.
Alkyl Substituent Variations and Conformational Consequences
The introduction of alkyl groups at various positions on the piperidine ring significantly influences the molecule's conformational preferences. The position and size of the alkyl substituent can dictate the equilibrium between different chair conformations of the piperidine ring. acs.org For instance, the presence of a 2-methyl group, as in the parent compound, introduces a pseudoallylic strain due to the partial double-bond character of the C-N amide bond, which can favor an axial orientation of the substituent. nih.gov
Studies on N-acetyl N'-methylpipecolinamides have demonstrated that the size of a 6-alkyl substituent affects the cis-trans isomerism of the amide bond. acs.org A bulky tert-butyl group at the 6-position was found to increase the population of the cis-amide isomer and lower the energy barrier for isomerization compared to the unsubstituted analogue. acs.org This conformational control is a critical aspect of structure-based drug design. nih.gov Quantum mechanics (QM) calculations have been employed to estimate the relative energies of different conformers, providing insights into their stability. nih.gov
Table 1: Conformational Effects of Alkyl Substitution on Piperidine Amides
| Derivative | Substituent Position | Key Conformational Observation | Reference |
| 1-Acetoacetyl-2-methylpiperidine | 2 | Pseudoallylic strain favors axial orientation of the methyl group. | nih.gov |
| N-acetyl-(2S,6R)-6-tert-butylpipecolinamide | 6 | Increased population of the cis-amide isomer. | acs.org |
| 1,2-dimethylpiperidine | 2 | Equatorial 2-methyl conformer is favored. | nih.gov |
Heteroatom Incorporation and Ring Expansion/Contraction Studies
The replacement of a carbon atom within the piperidine ring with a heteroatom, such as nitrogen or oxygen, leads to analogues like piperazine (B1678402) and morpholine (B109124) derivatives. nih.gov These modifications can significantly alter the molecule's physicochemical properties and biological activity. For example, the pseudoallylic strain effect observed in piperidines is also applicable to morpholine and piperazine rings. nih.gov The synthesis of such heterocyclic compounds can be achieved through various methods, including the hydrogenation of corresponding aromatic precursors like pyrazines. nih.gov
Ring expansion and contraction reactions offer another strategy for modifying the piperidine core. wikipedia.orgchemistrysteps.comyoutube.com For instance, a seven-membered ring can be contracted to a more stable six-membered ring through a carbocation rearrangement. chemistrysteps.comyoutube.com Conversely, ring expansion of a five-membered ring to a six-membered ring can also occur under certain reaction conditions. youtube.com These transformations often proceed through intermediates like carbocations, and the reaction pathway can be influenced by the nature of the substituents and the reaction conditions. chemistrysteps.comyoutube.comyoutube.com The Favorskii rearrangement is a notable method for the ring contraction of cyclic α-halo ketones. chemistrysteps.com
Diversification Strategies for the Acetoacetyl Moiety
The acetoacetyl group, with its reactive β-dicarbonyl system, provides a rich platform for chemical diversification.
Variations of the Acyl Chain and β-Keto Group
Modifications to the acyl chain and the β-keto group of the acetoacetyl moiety have been explored to generate a diverse range of analogues. The synthesis of N3-acetyl derivatives of spirohydantoins, for example, involves the reaction of the parent spirohydantoin with acetic anhydride (B1165640) in pyridine (B92270). uctm.edu This highlights a general strategy for acyl group modification. The synthesis of various piperidine derivatives often involves acylation reactions to introduce different functional groups. researchgate.net For instance, the acylation of the hydroxyl group of 1-(2-ethoxyethyl)-4-oktynyl-4-hydroxypiperidine has been used to produce corresponding esters with potential biological activities. researchgate.net
Modifications of the Methylene (B1212753) Bridge
The methylene bridge in the acetoacetyl group is another site for synthetic modification. The acidity of the α-protons makes this position susceptible to alkylation and other electrophilic substitution reactions. While specific examples for this compound are not detailed in the provided results, the general reactivity of β-dicarbonyl compounds suggests that this position can be functionalized to introduce a wide variety of substituents, further diversifying the chemical space of these derivatives.
Conjugation and Bioconjugation Methodologies for Functionalization
The chemical reactivity of this compound and its derivatives allows for their attachment to other molecules through conjugation and bioconjugation techniques. thermofisher.com Bioconjugation is the chemical linking of two or more molecules where at least one is a biomolecule. thermofisher.com
Commonly targeted functional groups for bioconjugation include primary amines (e.g., in lysine (B10760008) residues of proteins) and sulfhydryls (e.g., in cysteine residues). thermofisher.comnih.gov Reagents such as N-hydroxysuccinimide (NHS) esters are frequently used to react with primary amines to form stable amide bonds. thermofisher.com Other reactive groups used in bioconjugation include isothiocyanates, which react with amines to form thioureas. nih.govbiosyn.com
The acetoacetyl group itself can participate in conjugation reactions. For example, squaric acid esters can react with two amino groups to form stable vinylogous amides, providing a method for crosslinking or conjugation. nih.govmdpi.com The development of such conjugation strategies is crucial for applications like attaching these molecules to proteins, antibodies for antibody-drug conjugates (ADCs), or solid supports for various biochemical assays. thermofisher.comnih.gov
Utilization as Chiral Building Blocks in Asymmetric Synthesis
The field of asymmetric synthesis, which aims to create chiral molecules with a specific three-dimensional arrangement, heavily relies on the use of chiral building blocks. These are enantiomerically pure compounds that can be incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. While specific research on the application of This compound as a chiral building block is not extensively documented in publicly available scientific literature, its structural features suggest a strong potential for such utility. This potential can be understood by examining the established principles of asymmetric synthesis and the reactivity of analogous chiral compounds.
The core principle behind using a chiral building block like this compound lies in its ability to act as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate. The inherent chirality of the auxiliary directs the formation of a new stereocenter in a diastereoselective manner. After the desired stereochemistry is established, the auxiliary can be removed and ideally recycled.
In the case of this compound, the chiral center is the C2-position of the piperidine ring, which bears a methyl group. When this chiral piperidine is acylated with an acetoacetyl group, it forms a chiral β-keto amide. The enolate of this amide, formed by treatment with a suitable base, would be chiral. The chiral environment created by the 2-methylpiperidine (B94953) moiety can then influence the approach of an electrophile to the enolate, leading to the formation of one diastereomer in excess.
The stereochemical outcome of such reactions is often dictated by the conformational preferences of the chiral auxiliary-enolate complex. The bulky methyl group at the C2 position of the piperidine ring would likely adopt a pseudo-equatorial position to minimize steric interactions. This preferred conformation can effectively shield one face of the enolate, forcing the incoming electrophile to attack from the less hindered face. The degree of diastereoselectivity would depend on the size of the electrophile, the nature of the base and solvent used, and the reaction temperature.
Common transformations where this compound could theoretically be employed as a chiral auxiliary include:
Aldol (B89426) Reactions: The enolate of this compound could react with aldehydes or ketones to form β-hydroxy-β-keto amides with high diastereoselectivity. The resulting products are valuable intermediates in the synthesis of polyketides and other natural products.
Alkylation Reactions: The chiral enolate can be alkylated with various electrophiles, such as alkyl halides, to introduce a new stereocenter at the α-position of the keto group. This would provide access to a range of chiral β-keto amides.
Michael Additions: The enolate could also participate in conjugate additions to α,β-unsaturated carbonyl compounds, leading to the formation of 1,5-dicarbonyl compounds with controlled stereochemistry.
While specific data on the diastereomeric excesses (d.e.) or enantiomeric excesses (e.e.) for reactions involving this compound are not available, research on similar chiral β-keto amides and N-acyl piperidines has demonstrated the viability of this approach. For instance, various chiral oxazolidinones, known as Evans auxiliaries, are widely used to control the stereochemistry of enolate reactions with high predictability and efficiency. nih.gov Similarly, other chiral piperidine derivatives have been successfully employed in asymmetric synthesis. rsc.org
The ultimate utility of this compound as a chiral building block would also depend on the ease of removal of the chiral auxiliary after the desired transformation. Typically, the amide bond can be cleaved under acidic or basic conditions to liberate the chiral product and recover the 2-methylpiperidine auxiliary. The mildness of the cleavage conditions is crucial to prevent racemization of the newly formed stereocenter.
Future Research Directions and Unexplored Avenues
Development of Innovative and Sustainable Synthetic Routes
The traditional synthesis of piperidine (B6355638) derivatives often involves multi-step processes that may rely on harsh conditions or expensive catalysts. nih.gov Future research must prioritize the development of more efficient and environmentally benign synthetic strategies for 1-Acetoacetyl-2-Methylpiperidine.
Key areas for exploration include:
Catalyst-Controlled C-H Functionalization : A promising strategy is the direct, site-selective C-H functionalization of the 2-methylpiperidine (B94953) ring before or after the addition of the acetoacetyl group. nih.gov Developing catalysts, such as those based on rhodium or palladium, could enable the direct introduction of functional groups at specific positions on the piperidine ring, offering a more atom-economical route than traditional ring construction methods. nih.govnih.gov
Hydrogenation of Pyridine (B92270) Precursors : The catalytic hydrogenation of substituted pyridine derivatives is a fundamental method for producing piperidines. nih.gov Research into novel heterogeneous catalysts, for instance, cobalt or platinum-based systems, could lead to more sustainable processes that operate under milder conditions (e.g., lower pressure and temperature) and utilize greener solvents like water. nih.gov
Flow Chemistry : Implementing continuous flow reactors for the synthesis of this compound could offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processing.
| Potential Synthetic Strategy | Description | Potential Advantages | Relevant Research Areas |
| Catalytic C-H Functionalization | Direct introduction of the acetoacetyl moiety or other functional groups onto a pre-formed 2-methylpiperidine scaffold. | High atom economy, reduced number of synthetic steps. | Rhodium-catalyzed carbene insertion, Palladium-catalyzed C-H activation. nih.govnih.gov |
| Advanced Catalytic Hydrogenation | Reduction of a corresponding 2-methylpyridine (B31789) derivative using novel, highly selective catalysts. | Use of sustainable catalysts (e.g., non-precious metals), milder reaction conditions, potential for stereoselectivity. | Heterogeneous cobalt catalysts, platinum-catalyzed hydrogenation. nih.gov |
| Biocatalysis | Use of enzymes to catalyze the formation of the amide bond or other key steps in the synthesis. | High selectivity, mild reaction conditions, environmentally friendly. | Transaminases, Acyltransferases. |
Application of Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring
Understanding and optimizing the synthesis of this compound requires precise analytical control. While standard techniques like NMR and mass spectrometry are essential for final product characterization, advanced methods can provide deeper insights.
Future research should focus on:
Real-time Reaction Monitoring : Employing in-situ spectroscopic techniques such as Process Analytical Technology (PAT), including ReactIR (Infrared Spectroscopy) and Raman Spectroscopy, can track the concentration of reactants, intermediates, and products in real-time. This data allows for precise kinetic modeling and optimization of reaction conditions to maximize yield and minimize impurities.
Advanced Mass Spectrometry : Techniques like ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) are crucial for identifying and quantifying trace impurities in the final product and for metabolic studies. nih.gov Establishing detailed fragmentation pathways for this compound would be a foundational step for its analytical characterization. nih.gov
Integration of Artificial Intelligence and Machine Learning in Chemical Discovery
Unexplored avenues include:
Retrosynthetic Pathway Prediction : AI platforms can analyze vast chemical reaction databases to propose novel and efficient synthetic routes for this compound that a human chemist might not consider. digitellinc.comarizona.edu
Reaction Condition Optimization : ML models, particularly through Bayesian optimization, can predict the optimal reaction conditions (e.g., temperature, catalyst loading, solvent) to achieve the highest yield, reducing the time and cost associated with experimental screening. nih.govgcande.org
Property Prediction : AI can be used to predict the physicochemical and potential biological properties of this compound and its hypothetical derivatives, helping to guide synthesis efforts toward molecules with desired characteristics.
Deeper Elucidation of Biochemical Roles and Metabolic Fates
The piperidine ring is a common motif in many biologically active alkaloids and pharmaceuticals. encyclopedia.pubnih.gov However, the specific biochemical roles and metabolic fate of this compound remain unknown.
Future investigations should include:
Metabolite Identification : In vitro studies using human liver microsomes, followed by analysis with UHPLC-HRMS, can identify the metabolites of this compound. nih.gov Based on related compounds like piperine, metabolic pathways could involve hydroxylation, dehydrogenation, or opening of the piperidine ring. nih.govmdpi.com The acetoacetyl group is also a likely site for enzymatic modification.
Enzyme Interaction Studies : Investigating how this compound interacts with key metabolic enzymes, such as the cytochrome P450 (CYP) superfamily, is crucial. mdpi.com Such studies would reveal its potential to influence the metabolism of other compounds.
Mechanism of Action Screening : The compound could be screened against various biological targets. Piperidine derivatives have shown a wide range of activities, acting as enzyme inhibitors or receptor ligands. encyclopedia.pubnih.gov For instance, some derivatives act as inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism. researchgate.net
| Potential Metabolic Transformation | Description | Relevant Enzyme System | Reference Compound |
| Hydroxylation | Addition of a hydroxyl (-OH) group to the piperidine ring or methyl group. | Cytochrome P450 (CYP) enzymes. | Piperine. nih.govmdpi.com |
| Dehydrogenation | Removal of hydrogen atoms, potentially leading to the formation of a double bond in the ring. | Dehydrogenases. | Piperine. nih.gov |
| Piperidine Ring Opening | Cleavage of the C-N bond in the heterocyclic ring, leading to linear metabolites. | Cytochrome P450 (CYP) enzymes. | Piperine. mdpi.com |
| Keto-group Reduction | Reduction of the ketone in the acetoacetyl side chain to a secondary alcohol. | Ketoreductases. | General metabolic pathways. |
Exploration of Novel Catalytic and Materials Science Applications
Beyond pharmacology, the unique structure of this compound, featuring a chiral center, a heterocyclic ring, and a β-ketoamide functional group, makes it an interesting candidate for other applications.
Promising research directions are:
Ligand in Asymmetric Catalysis : The compound could serve as a chiral ligand for transition metal catalysts used in asymmetric synthesis, where the nitrogen and oxygen atoms of the acetoacetyl group can act as a bidentate chelating system.
Building Block for Specialty Polymers : The functional groups on this compound could allow it to be used as a monomer or an additive in the synthesis of novel polymers with unique thermal or chemical properties.
Corrosion Inhibitors : Amine and ketone-containing organic molecules are often effective corrosion inhibitors for metals. The potential for this compound to adsorb onto metal surfaces could be investigated.
Chemical Intermediates : Piperidine derivatives serve as valuable intermediates in the synthesis of agrochemicals and specialty chemicals. ijnrd.org The specific reactivity of this compound could be leveraged to build more complex molecular architectures.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-Acetoacetyl-2-Methylpiperidine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves acylation of 2-methylpiperidine using acetoacetyl chloride under anhydrous conditions. Key variables include temperature control (0–5°C for exothermic reactions), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is recommended. Optimization studies should systematically vary catalysts (e.g., triethylamine) and reaction times while monitoring by TLC or HPLC .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the acetoacetyl group (δ ~2.3 ppm for methyl protons, ~170 ppm for carbonyl carbons) and piperidine ring conformation.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 183.136).
- Chromatography : Gas chromatography (GC) or HPLC with UV detection assesses purity (>95% by area normalization). Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Use fume hoods for synthesis and handling. Wear nitrile gloves, lab coats, and safety goggles. Store the compound in airtight containers at 2–8°C. In case of skin contact, wash with soap and water; for inhalation, move to fresh air and consult a physician. Refer to Safety Data Sheets (SDS) for spill management (e.g., neutralization with inert absorbents) .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR or IR) when characterizing derivatives?
- Methodological Answer :
- Replicate Experiments : Repeat synthesis and characterization to rule out procedural errors.
- Alternative Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or IR with attenuated total reflectance (ATR) for functional group confirmation.
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian or ORCA .
Q. What strategies improve enantiomeric purity during asymmetric synthesis of this compound?
- Methodological Answer :
- Chiral Catalysts : Employ enantioselective catalysts like Jacobsen’s salen complexes or BINOL-derived phosphoric acids.
- Chromatographic Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC purification.
- Kinetic Resolution : Optimize reaction conditions (e.g., low temperature) to favor one enantiomer’s formation. Validate purity via polarimetry or chiral GC .
Q. What computational approaches predict the reactivity or biological activity of analogs?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinity with target proteins (e.g., enzymes in neurodegenerative pathways).
- Quantitative Structure-Activity Relationship (QSAR) : Train models on datasets of piperidine derivatives to correlate substituent effects with activity.
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
Q. How should researchers analyze contradictory biological activity results across assay systems?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO ≤0.1%).
- Dose-Response Curves : Generate IC/EC values with nonlinear regression (GraphPad Prism) to compare potency.
- Statistical Rigor : Apply ANOVA or t-tests to assess significance; report p-values and confidence intervals. Cross-validate with orthogonal assays (e.g., fluorescence vs. luminescence readouts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
